5-Chloro-6-iodoisoindolin-1-one
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Overview
Description
5-Chloro-6-iodoisoindolin-1-one is a halogenated isoindolinone derivative. Isoindolinones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a unique compound with distinct chemical properties.
Scientific Research Applications
5-Chloro-6-iodoisoindolin-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: The compound’s unique halogenation pattern makes it useful in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-iodoisoindolin-1-one typically involves the halogenation of isoindolinone derivatives. One common method is the direct iodination and chlorination of isoindolinone using appropriate halogenating agents. For instance, the reaction of isoindolinone with iodine monochloride (ICl) can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of isoindolinone intermediates followed by selective halogenation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-iodoisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-6-iodoisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. For instance, the chlorine and iodine atoms can form halogen bonds with amino acid residues in the active site of enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloroisoindolin-1-one: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
6-Iodoisoindolin-1-one: Lacks the chlorine atom, affecting its overall properties and applications.
5-Bromo-6-iodoisoindolin-1-one: Substitution of chlorine with bromine can alter the compound’s reactivity and interactions.
Uniqueness
5-Chloro-6-iodoisoindolin-1-one is unique due to the presence of both chlorine and iodine atoms, which confer distinct electronic and steric properties. This dual halogenation can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
5-chloro-6-iodo-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClINO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALBOOFGCKNNOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743534 |
Source
|
Record name | 5-Chloro-6-iodo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262416-25-0 |
Source
|
Record name | 5-Chloro-6-iodo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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